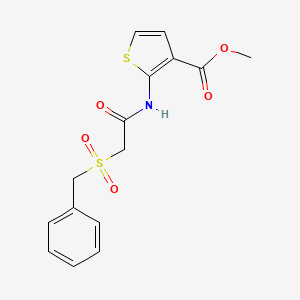
Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with various functional groups including an isopropyl group, an amino group, and an acetate group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the various functional groups. The amino group and the acetate group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group could influence its solubility .Scientific Research Applications
Antibiotic Synthesis
A compound similar to Methyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate has been utilized in the synthesis of cephalosporin antibiotics. The Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common moiety in these antibiotics, was prepared from aminoisoxazoles, demonstrating the potential use of similar structures in antibiotic development (Tatsuta et al., 1994).
Antimicrobial Properties
Derivatives of 1,3,4-thiadiazole, which are structurally related to the compound , have shown promising biological activities. These derivatives have been explored for their antimicrobial properties, particularly as antibacterial and antifungal agents, indicating the potential of similar compounds in treating infections (Ameen & Qasir, 2012).
Growth Stimulant Activity
Compounds containing the 1,3,4-thiadiazole moiety have been studied for their growth stimulant properties. In agriculture, such compounds could be useful in enhancing crop growth, showing a different application avenue for similar structures (Knyazyan et al., 2013).
Potential in COVID-19 Treatment
In the context of the COVID-19 pandemic, novel compounds with a 1,3,4-thiadiazole structure have been synthesized and evaluated for their potential to inhibit the main protease of the coronavirus. This highlights the relevance of such compounds in the development of antiviral drugs (Rashdan et al., 2021).
Antioxidant Properties
Some derivatives of thiadiazole have been synthesized and evaluated for their antioxidant properties. Antioxidants are crucial in various fields, including food preservation and pharmaceuticals, and compounds with thiadiazole structures may contribute significantly in these areas (Al-Haidari & Al-Tamimi, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-6(2)10-13-14-11(19-10)12-9(16)7(3)18-5-8(15)17-4/h6-7H,5H2,1-4H3,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHBDQQUCGZNMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)SCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
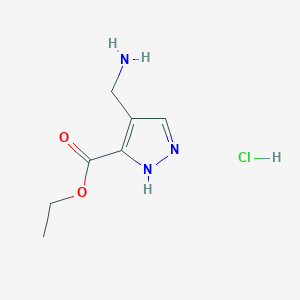
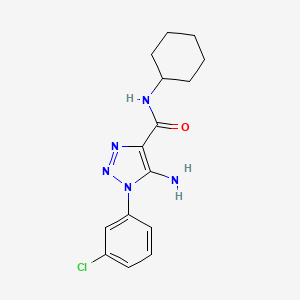
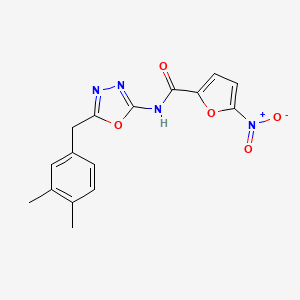

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)
![N-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407790.png)
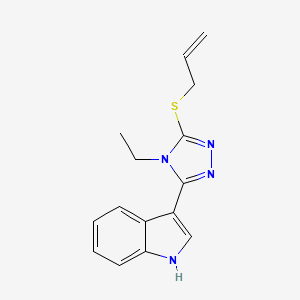
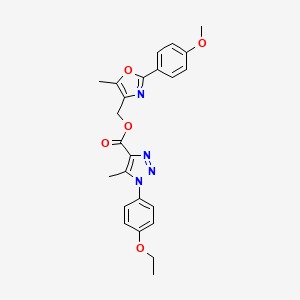
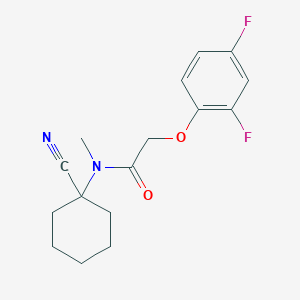
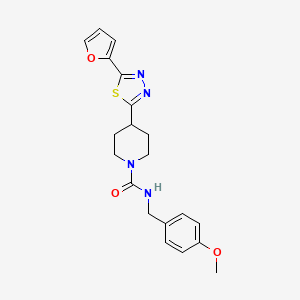
![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)

![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)
